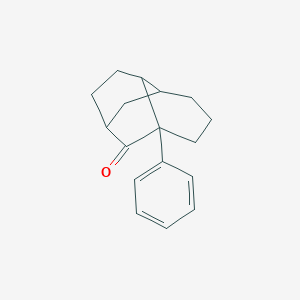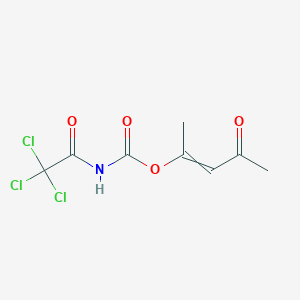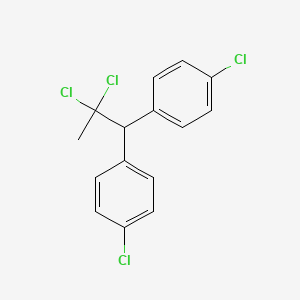
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene is an organic compound belonging to the class of diphenylmethanes It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic hydrocarbon
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane in the presence of a suitable catalyst. The reaction is carried out in an inert solvent such as dichloromethane at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace chlorine atoms, forming phenols or amines, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research has been conducted on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene include:
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound shares structural similarities but differs in its specific applications and reactivity.
1,4-Dichlorobenzene: Commonly used as a deodorant and pesticide, it has a simpler structure with fewer chlorine atoms and different chemical properties.
1-Chloro-2,2-dichloro-1-(4-chlorophenyl)ethane: Another chlorinated aromatic hydrocarbon with distinct uses and reactivity patterns.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its resulting chemical behavior, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
62897-66-9 |
|---|---|
Formule moléculaire |
C15H12Cl4 |
Poids moléculaire |
334.1 g/mol |
Nom IUPAC |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |
Clé InChI |
GUWJSPIEBMTWFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



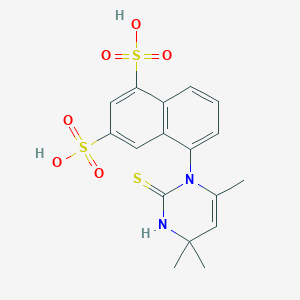
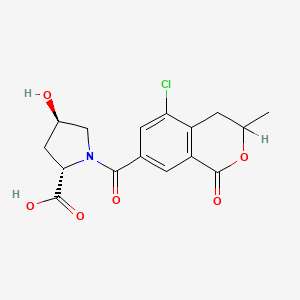
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)


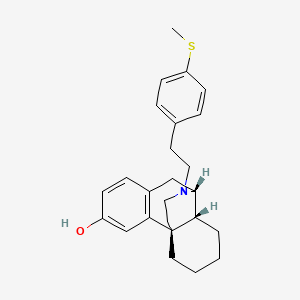
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

